4-Isothiocyanato-2-methyloxolane
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Overview
Description
4-Isothiocyanato-2-methyloxolane is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2-methyloxolane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. This process can be carried out under aqueous conditions using cyanuric acid as the desulfurylation reagent . The reaction conditions are generally mild, and the process is suitable for scale-up activities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters and can lead to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-2-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be replaced by other nucleophiles, such as amines, to form thioureas.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of amines and carbonyl sulfide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate nucleophilic attack on the isothiocyanate group .
Major Products Formed
The major products formed from reactions involving this compound include thioureas, amines, and carbonyl sulfide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-2-methyloxolane involves its reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its potential chemoprotective and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A bio-based solvent used as a green alternative to hexane.
Phenethyl Isothiocyanate: Known for its anticancer properties and used in chemoprevention.
Sulforaphane: Another isothiocyanate with potent anticancer and chemoprotective activities.
Uniqueness
4-Isothiocyanato-2-methyloxolane is unique due to its specific structure, which combines the isothiocyanate functional group with a methyloxolane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-isothiocyanato-2-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-5-2-6(3-8-5)7-4-9/h5-6H,2-3H2,1H3 |
InChI Key |
OBUIIDMFCCRQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)N=C=S |
Origin of Product |
United States |
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